molecular formula C6H6ClN3 B3261246 Benzotriazole hydrochloride CAS No. 34050-16-3

Benzotriazole hydrochloride

Cat. No.: B3261246
CAS No.: 34050-16-3
M. Wt: 155.58 g/mol
InChI Key: LSONXNMNZYBRDE-UHFFFAOYSA-N
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Description

Benzotriazole hydrochloride is a heterocyclic compound with the chemical formula C6H5N3·HCl. It is a derivative of benzotriazole, which is known for its applications as a corrosion inhibitor, particularly for copper and its alloys. This compound is a white to light tan solid that is soluble in water and has a variety of uses in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzotriazole hydrochloride can be synthesized through the reaction of benzotriazole with hydrochloric acid. The process typically involves dissolving benzotriazole in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of this compound, which is then isolated by filtration and dried .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent quality in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzotriazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzotriazole hydrochloride involves its ability to form stable complexes with metal ions, thereby preventing corrosion. In biological systems, benzotriazole derivatives can interact with enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to various biological effects. The compound’s ability to bind to molecular targets and pathways is crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzotriazole hydrochloride is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective as a corrosion inhibitor and a versatile compound in various chemical reactions .

Properties

IUPAC Name

2H-benzotriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSONXNMNZYBRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzotriazole hydrochloride
Reactant of Route 2
Benzotriazole hydrochloride
Reactant of Route 3
Benzotriazole hydrochloride
Reactant of Route 4
Benzotriazole hydrochloride

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